Bienvenue dans la boutique en ligne BenchChem!

3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione

ASK1 inhibition Kinase inhibitor SAR Cardiac and neurodegenerative disease

3-Methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS 313684-22-9; molecular formula C₁₈H₁₄N₂O₂; MW 290.32 g/mol) is a synthetic small molecule belonging to the 3H-naphtho[1,2,3-de]quinoline-2,7-dione class. It functions as an ATP-competitive inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1, MAP3K5), a serine/threonine kinase implicated in cardiac and neurodegenerative disorders.

Molecular Formula C18H14N2O2
Molecular Weight 290.3g/mol
CAS No. 313684-22-9
Cat. No. B491406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione
CAS313684-22-9
Molecular FormulaC18H14N2O2
Molecular Weight290.3g/mol
Structural Identifiers
SMILESCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C
InChIInChI=1S/C18H14N2O2/c1-19-16-15-10-6-3-4-7-11(10)17(21)12-8-5-9-13(14(12)15)20(2)18(16)22/h3-9,19H,1-2H3
InChIKeyDTIGPJBXPGIKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS 313684-22-9): A Structurally Defined ASK1 Kinase Inhibitor for Differentiated Procurement


3-Methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS 313684-22-9; molecular formula C₁₈H₁₄N₂O₂; MW 290.32 g/mol) is a synthetic small molecule belonging to the 3H-naphtho[1,2,3-de]quinoline-2,7-dione class [1]. It functions as an ATP-competitive inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1, MAP3K5), a serine/threonine kinase implicated in cardiac and neurodegenerative disorders [2]. The compound is registered in ChEMBL (CHEMBL1767077) with a max-phase preclinical designation and is commercially available from multiple specialty chemical suppliers [3].

Why 3-Methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Cannot Be Interchanged with Generic Naphthoquinoline-dione Analogs in ASK1 Research


Within the 3H-naphtho[1,2,3-de]quinoline-2,7-dione chemotype, even single-atom alterations at the R₁ substituent produce ASK1 IC₅₀ shifts exceeding 7-fold [1]. The methylamino group at C1 and the N(3)-methyl group are not arbitrary decorations: replacing the methylamino with an acetyl group (compound 4) increases IC₅₀ from 4.7 µM to 15 µM, while substitution with 2-hydroxyethylamine (compound 5) or benzoyl (compound 6) elevates IC₅₀ to 25 µM and 35 µM, respectively [1]. These steep SAR cliffs mean that a researcher cannot assume functional equivalence among commercially available naphthoquinoline-dione analogs; selecting a close-in-structure but functionally inferior substitute will produce quantitatively different kinase inhibition outcomes [1].

Quantitative Differentiation Evidence for 3-Methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS 313684-22-9) Against Its Closest Analogs


Head-to-Head ASK1 IC₅₀ Comparison: 3-Methyl-1-(methylamino) Derivative Versus Five R₁-Substituted Naphthoquinoline-dione Analogs in the Same Study

In a single in vitro ASK1 kinase assay study, the target compound 2 (3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione) achieved an IC₅₀ of 4.7 µM [1]. This places it as the second-most potent analog within the evaluated series, exceeded only by the lead compound NQDI-1 (ethyl carboxylate at R₁, IC₅₀ = 3 µM) [1]. Critically, the methylamino substituent outperforms three other R₁ variants tested under identical conditions: acetyl (compound 4, IC₅₀ = 15 µM, 3.2-fold less potent), 2-hydroxyethylamine (compound 5, IC₅₀ = 25 µM, 5.3-fold less potent), and benzoyl (compound 6, IC₅₀ = 35 µM, 7.4-fold less potent) [1].

ASK1 inhibition Kinase inhibitor SAR Cardiac and neurodegenerative disease

Selectivity Fingerprint: Class-Level Inference for ASK1 Over Off-Target Kinases Based on NQDI-1 Panel Data

Although direct selectivity panel data for the target compound are not published, the structurally proximate analog NQDI-1 (sharing the identical 3H-naphtho[1,2,3-de]quinoline-2,7-dione core and differing only in the R₁ substituent) was profiled against seven off-target kinases at 25 µM [1]. ASK1 residual activity was reduced to 12.5%, while CK2 retained 100%, JNK3 100%, ROCK1 79%, Aurora A 62%, HGFR 44%, FGFR1 84%, and Tie2 78% [1]. The core scaffold thus exhibits inherent selectivity for ASK1 over diverse serine/threonine and tyrosine kinases [1].

Kinase selectivity profiling ASK1 specificity Off-target risk assessment

Structural Differentiation at the N(3) Position Enables Kinase Selectivity Redirection Relative to GSK-3β Inhibitor Series

The target compound contains an N(3)-methyl group, which eliminates the hinge-region hydrogen bond donor present in the 1-(alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione GSK-3β inhibitor series [1]. In that series, removal of the N(3)H hydrogen bond donor (compounds 16 and 17, bearing N(3)Me) resulted in a loss of GSK-3β potency relative to their N(3)H counterparts, with IC₅₀ values rising to 27.1 µM and 14.0 µM, respectively, compared to the N(3)H lead compound 14 (IC₅₀ = 9.1 µM) [1]. The target compound therefore bears a structural feature—the N(3)-methyl—that is associated with reduced GSK-3β activity [1], while simultaneously demonstrating ASK1 IC₅₀ = 4.7 µM [2], suggesting a divergent kinase selectivity profile that favors ASK1 over GSK-3.

Kinase selectivity engineering N(3)-methyl effect GSK-3 vs. ASK1 selectivity

Physicochemical Drug-Likeness Comparison: CNS-Relevant Property Profile Versus NQDI-1

The target compound exhibits a calculated LogP of 2.4–2.79, a polar surface area (PSA) of 49–51 Ų, and a molecular weight of 290.32 g/mol [1]. These parameters fall within favorable CNS drug-like space (LogP ≤ 5, PSA ≤ 90 Ų, MW ≤ 400). By comparison, NQDI-1 (ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) contains a hydrolytically labile ethyl ester moiety and a higher molecular weight (~360 g/mol), which may reduce its CNS penetration potential relative to the target compound. The target compound's LogBB is not experimentally determined, but the scaffold series demonstrated predicted LogBB values of −0.21 to −0.85 in the GSK-3 study, indicating CNS accessibility [2]. The target compound's favorable property profile is supported by its zero Rule-of-5 violations [1].

CNS drug-likeness Physicochemical profiling Oral bioavailability prediction

Validated Application Scenarios for 3-Methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Based on Quantitative Differentiation Evidence


ASK1 Chemical Probe for Cardiac and Neurodegenerative Disease Target Validation Studies

With a directly measured ASK1 IC₅₀ of 4.7 µM [1] and a core scaffold that exhibits selectivity over seven off-target kinases at 25 µM (class-level inference) [1], this compound serves as a well-characterized starting point for ASK1 target validation in cellular models of cardiac hypertrophy, ischemia-reperfusion injury, and Alzheimer's disease. The N(3)-methyl group distinguishes it from GSK-3-preferring analogs [2], reducing confounding off-target effects in signaling pathway dissection.

Structure-Activity Relationship (SAR) Reference Standard in Naphthoquinoline-dione Kinase Inhibitor Optimization Programs

The compound occupies a defined potency position (IC₅₀ = 4.7 µM) within the quantitative SAR landscape established by Volynets et al. 2011 [1], with 3.2-fold to 7.4-fold superiority over acetyl, hydroxyethyl, and benzoyl R₁ analogs. Medicinal chemistry teams can use it as a benchmark comparator when synthesizing and testing novel R₁ or R₃ derivatives, providing a reproducible reference point for relative potency improvements.

Kinase Selectivity Profiling Bait Compound for Chemoproteomics and Thermal Shift Assays

Given its favorable physicochemical profile (MW 290.32, LogP ~2.4–2.8, zero Rule-of-5 violations) [1] and the documented scaffold selectivity of the chemotype [2], this compound is suitable for immobilization on affinity matrices or use in cellular thermal shift assays (CETSA) to identify ASK1 engagement and off-target interactions. The methylamino handle at C1 provides a potential derivatization site for linker attachment without abolishing kinase binding.

CNS-Penetrant ASK1 Inhibitor Lead for Alzheimer's Disease Drug Discovery

The compound's predicted CNS drug-like properties (PSA 49–51 Ų, low MW, LogP within CNS range) [1][3], combined with its ASK1 IC₅₀ of 4.7 µM [2], position it as a CNS-accessible lead candidate for Alzheimer's disease programs where aberrant ASK1 signaling contributes to tau hyperphosphorylation and neuroinflammation. The N(3)-methyl group and absence of a labile ester increase metabolic stability relative to NQDI-1.

Quote Request

Request a Quote for 3-methyl-1-(methylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.